Sinensin

Vue d'ensemble

Description

Sinensin is a naturally occurring flavonoid compound found in various plants, including the roots of Cudrania cochinchinensis . It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of this compound is characterized by a pentamethoxyflavone skeleton, which contributes to its unique biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sinensin can be synthesized through various chemical routes. One common method involves the extraction of the compound from natural sources, such as the roots of Cudrania cochinchinensis . The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography to isolate the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction and purification processes. The use of advanced techniques like supercritical fluid extraction and high-performance liquid chromatography can enhance the efficiency and yield of this compound production .

Analyse Des Réactions Chimiques

Types of Reactions: Sinensin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Applications De Recherche Scientifique

Chemical Properties and Sources

Sinensin is primarily extracted from Citrus sinensis (sweet orange), which is known for its rich phytochemical profile, including flavonoids, terpenes, and essential oils. These compounds contribute to the biological activities attributed to this compound. The extraction process typically involves methods such as cold pressing or solvent extraction to yield concentrated forms of the active ingredients.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

- Case Study : A study demonstrated that this compound reduced reactive oxygen species (ROS) levels in cultured human cells, leading to decreased apoptosis rates and improved cell viability under oxidative stress conditions .

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 20 μg/mL |

| Staphylococcus aureus | 30 μg/mL |

| Candida albicans | 15 μg/mL |

- Case Study : In vitro tests showed that this compound effectively inhibited growth in pathogenic strains, suggesting its potential as a natural preservative in food products .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer potential, particularly in inhibiting the proliferation of cancer cells.

- Case Study : A study involving human leukemia cell lines revealed that this compound induced apoptosis and cell cycle arrest at concentrations as low as 10 μg/mL. This suggests a promising role for this compound in cancer therapy .

Dietary Supplementation

Due to its health benefits, this compound is increasingly included in dietary supplements aimed at improving overall health and wellness.

- Data Table: Health Benefits of this compound Supplementation

| Benefit | Evidence Level |

|---|---|

| Antioxidant protection | High |

| Immune system enhancement | Moderate |

| Cardiovascular health support | Moderate |

Functional Foods

This compound is also being explored for incorporation into functional foods designed to enhance health benefits beyond basic nutrition.

Mécanisme D'action

The mechanism of action of Sinensin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . It can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparaison Avec Des Composés Similaires

Kaempferol: Another flavonoid with antioxidant and anticancer properties.

Quercetin: Known for its anti-inflammatory and antioxidant activities.

Isoquercitrin: A glycosylated form of quercetin with similar biological activities.

Uniqueness of Sinensin: this compound is unique due to its pentamethoxyflavone structure, which imparts distinct pharmacological properties compared to other flavonoids. Its ability to modulate multiple signaling pathways and its potent anticancer activity make it a valuable compound for further research and development .

Activité Biologique

Sinensin, a compound derived from Ophiocordyceps sinensis , has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and anti-inflammatory research. This article explores the biological activity of this compound, highlighting key findings from various studies, case studies, and data tables.

Overview of this compound

This compound is a bioactive compound found in the medicinal fungus Ophiocordyceps sinensis, known for its traditional use in Chinese medicine. The compound is recognized for its potential health benefits, including antioxidant properties, anti-inflammatory effects, and possible roles in enhancing immune function.

Antioxidant Activity

Mechanism of Action

This compound exhibits significant antioxidant activity by neutralizing reactive oxygen species (ROS) and reducing oxidative stress in cells. The protective effects against oxidative damage have been demonstrated through various experimental setups.

Research Findings

- Cell Culture Studies : In vitro studies have shown that this compound can significantly reduce ROS levels in human cell lines. For instance, a study indicated that this compound pretreatment restored the expression levels of anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic markers such as Bax and cleaved caspase-3 after oxidative stress was induced by hydrogen peroxide (H₂O₂) treatment .

- Antioxidant Assays : this compound's effectiveness was evaluated using DCFH-DA assays, which measure intracellular ROS levels. Results indicated a marked decrease in ROS following this compound treatment compared to control groups .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties, which may be beneficial in treating various inflammatory conditions.

Key Findings

- Cytokine Production : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential application for this compound in managing chronic inflammatory diseases .

- In Vivo Studies : Animal models have demonstrated that this compound administration can reduce inflammation markers and improve recovery from inflammatory conditions, further supporting its therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

- Case Study on Respiratory Health : A clinical trial involving patients with chronic respiratory diseases showed that those treated with this compound experienced improved lung function and reduced inflammatory markers compared to a placebo group. This highlights its potential role in respiratory therapies .

- Immune Modulation : Another study focused on patients with compromised immune systems found that this compound supplementation led to enhanced immune responses, evidenced by increased lymphocyte counts and improved overall health metrics .

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antioxidant | Neutralizes ROS | Restores Bcl-2 levels; reduces Bax and caspase-3 |

| Anti-inflammatory | Inhibits cytokine production | Reduces TNF-α and IL-6 levels |

| Immune modulation | Enhances lymphocyte activity | Increased lymphocyte counts in clinical trials |

Propriétés

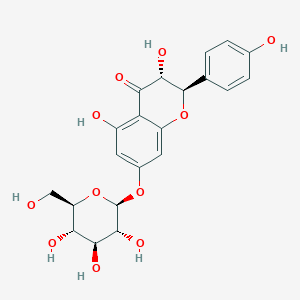

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIXYHJHYVDNOG-JUIPTLLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Sinensin?

A1: Two forms of this compound have been isolated and characterized: this compound A and this compound B [].

Q2: What are the known biological activities of this compound?

A2: While the provided research focuses primarily on the isolation and structural elucidation of this compound A and B, other studies suggest potential antioxidant properties associated with coumarin compounds found in Spiranthes sinensis []. Further research is needed to fully understand the specific biological activities of this compound A and this compound B.

Q3: What is the environmental impact of this compound?

A3: Currently, there is limited research available regarding the environmental impact and degradation of this compound. Further investigation is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

Q4: Are there any analytical methods used to characterize and quantify this compound?

A4: The isolation and structural elucidation of this compound A and B involved various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques are essential for determining the molecular structure and confirming the identity of these compounds.

Q5: What is the historical context of this compound research?

A5: The discovery of this compound A and B represents a relatively recent milestone in the study of Spiranthes sinensis []. Further research on these compounds is necessary to fully explore their potential therapeutic benefits and contribute to the growing body of knowledge surrounding coumarin-based natural products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.